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Compound of Interest

Compound Name: Coptisine sulfate

Cat. No.: B10825287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine

Huanglian (Rhizoma Coptidis), has garnered significant attention for its diverse

pharmacological activities. However, its clinical application is often limited by modest potency

and unfavorable pharmacokinetic properties. This has spurred extensive research into the

synthesis and evaluation of coptisine derivatives to enhance their therapeutic potential. This

guide provides a comparative analysis of the structure-activity relationships (SAR) of coptisine

derivatives in anticancer, antimicrobial, and anti-inflammatory applications, supported by

experimental data and detailed methodologies.

Anticancer Activity
The anticancer potential of coptisine and its derivatives has been a primary focus of research.

Modifications at the C-8 and C-13 positions of the coptisine scaffold have been shown to

significantly influence their cytotoxic effects against various cancer cell lines.

Key SAR Findings:
Substitution at C-13: Introduction of alkyl groups at the C-13 position generally leads to a

significant increase in cytotoxic activity. The potency of these 13-alkylcoptisine derivatives

often correlates with the length of the alkyl chain, with longer chains showing increased

activity up to a certain point. For instance, quaternary 13-n-undecylcoptisine has

demonstrated significantly higher activity than coptisine against several cancer cell lines.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b10825287?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10825287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substitution at C-8: The introduction of alkyl chains at the C-8 position has also been

explored, leading to derivatives with enhanced antimicrobial and, in some cases, cytotoxic

properties.

Reduction of the Coptisine Core: Dihydrocoptisine derivatives have shown distinct biological

activities, particularly in the context of anti-ulcerative colitis, suggesting that the oxidation

state of the protoberberine core is a critical determinant of activity.[1]

Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

coptisine and its derivatives against various cancer cell lines.
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Compound Modification
Cancer Cell
Line

IC50 (µM) Reference

Coptisine - HCT-116 >100

A549 >100

Bel7402 >100

C33A >100

13-n-

propylcoptisine
C-13 n-propyl HCT-116 38.2 ± 2.1

13-n-

hexylcoptisine
C-13 n-hexyl HCT-116 15.6 ± 1.3

13-n-

undecylcoptisine
C-13 n-undecyl HCT-116 14.1 ± 1.2

A549 4.3 ± 0.5

Bel7402 8.1 ± 0.7

C33A 11.2 ± 1.0

13-n-

dodecylcoptisine
C-13 n-dodecyl HCT-116 13.8 ± 1.1

Fluorouracil (5-

FU)
- HCT-116 55.6 ± 3.5

A549 46.7 ± 2.8

Bel7402 19.5 ± 1.6

C33A 32.4 ± 2.2

Antimicrobial Activity
Coptisine itself exhibits broad-spectrum antimicrobial activity. Derivatives, particularly those

with lipophilic substituents, have been synthesized to improve their potency against various

pathogens.
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Key SAR Findings:
Alkylation at C-8: The introduction of alkyl chains at the C-8 position significantly enhances

antimicrobial activity, especially against Gram-positive bacteria and fungi.[2] The

antimicrobial potency tends to increase with the length of the alkyl chain, with 8-

octylcoptisine often demonstrating the highest activity.[2]

Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of 8-alkyl

coptisine derivatives against a panel of microorganisms.

Compoun
d

R Group
S. aureus
(MIC,
µg/mL)

B.
subtilis
(MIC,
µg/mL)

E. coli
(MIC,
µg/mL)

C.
albicans
(MIC,
µg/mL)

Referenc
e

Coptisine H 128 64 256 512 [2]

8-

butylcoptisi

ne

n-butyl 16 8 128 64 [2]

8-

hexylcoptis

ine

n-hexyl 4 2 64 32 [2]

8-

octylcoptisi

ne

n-octyl 2 1 32 16 [2]

8-

decylcoptis

ine

n-decyl 4 2 64 32 [2]

8-

dodecylcop

tisine

n-dodecyl 8 4 128 64 [2]
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Anti-inflammatory Activity
The anti-inflammatory effects of coptisine and its derivatives are primarily attributed to their

ability to modulate key inflammatory signaling pathways, such as the NF-κB and MAPK

pathways.

Key SAR Findings:
Dihydrocoptisines: Dihydrocoptisine derivatives have been identified as potent anti-ulcerative

colitis agents, acting through the activation of the X-box-binding protein 1 (XBP1)

transcription.[1] Unsubstituted dihydrocoptisine showed greater efficacy than its substituted

counterparts.[1]

Modulation of Signaling Pathways: Coptisine and its derivatives have been shown to inhibit

the activation of NF-κB and the phosphorylation of key kinases in the MAPK pathway,

leading to a reduction in the production of pro-inflammatory mediators.

Signaling Pathway Diagrams
The following diagrams illustrate the general mechanisms by which coptisine derivatives may

exert their anti-inflammatory effects.

Caption: Coptisine derivatives can inhibit the NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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